molecular formula C22H19NO2 B14176516 1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione CAS No. 918417-75-1

1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione

Cat. No.: B14176516
CAS No.: 918417-75-1
M. Wt: 329.4 g/mol
InChI Key: PRDGNQUFAJXDGU-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione is an organic compound with the molecular formula C22H19NO2 It is characterized by the presence of two phenyl groups and a pyridinyl group attached to a pentane-1,5-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione can be synthesized through a multi-step process involving the condensation of pyridine-3-carbaldehyde with acetophenone, followed by cyclization and subsequent oxidation. The reaction typically requires the use of a base such as sodium methoxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione
  • 1,5-Diphenyl-3-(pyridin-4-yl)pentane-1,5-dione
  • 1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione

Uniqueness

1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

CAS No.

918417-75-1

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1,5-diphenyl-3-pyridin-3-ylpentane-1,5-dione

InChI

InChI=1S/C22H19NO2/c24-21(17-8-3-1-4-9-17)14-20(19-12-7-13-23-16-19)15-22(25)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2

InChI Key

PRDGNQUFAJXDGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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